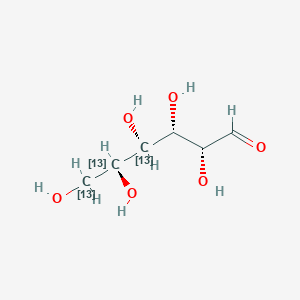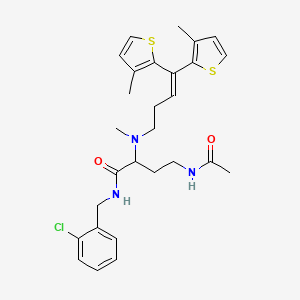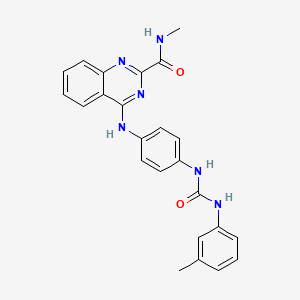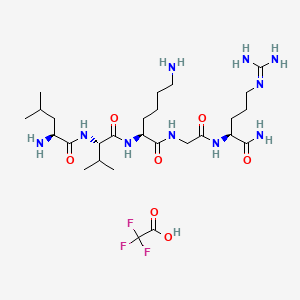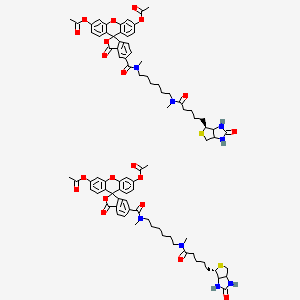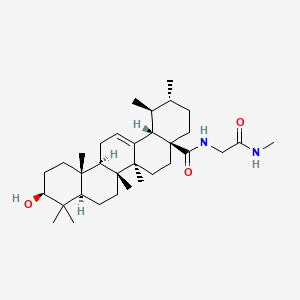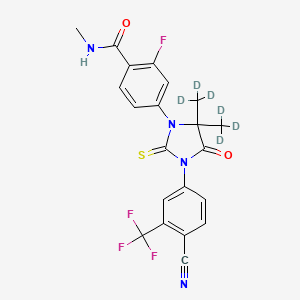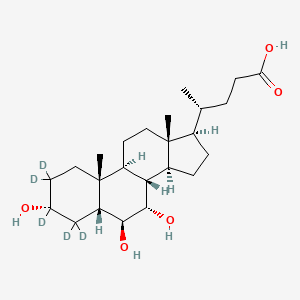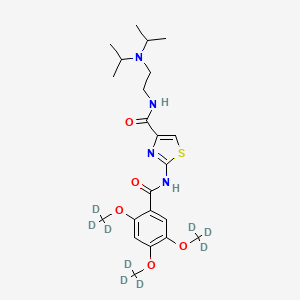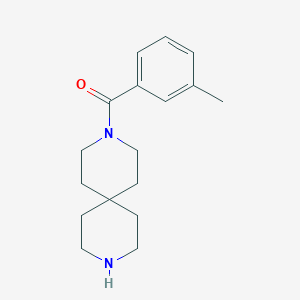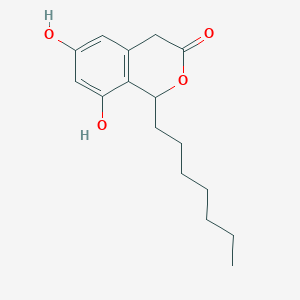
cytosporone C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytosporone C is a dihydroxybenzene lactone with an n-heptane substituent. It belongs to the class of polyketide-derived octaketide phenolic lipids. This compound was first isolated from an endophytic fungus, Cytospora sp., and has since been found in other fungi such as Diaporthe, Phomopsis, and Aspergillus . This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antimalarial, cytotoxic, antiviral, anti-inflammatory, and allelopathic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cytosporone C involves a series of steps starting from simple aromatic compounds. One common synthetic route includes the following steps :
Friedel-Crafts Acylation: The reaction of an aromatic compound with an acyl chloride in the presence of aluminum chloride (AlCl3) to form a ketone.
Reduction: The ketone is reduced to an alcohol using sodium borohydride (NaBH4) in ethanol.
Lactonization: The alcohol undergoes cyclization to form the lactone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Cytosporone C undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Chemistry: Used as a model compound for studying polyketide biosynthesis and chemical transformations.
Biology: Investigated for its role in fungal metabolism and interactions with host plants.
Medicine: Explored for its antimicrobial, antimalarial, cytotoxic, antiviral, and anti-inflammatory properties. It has shown potential as a lead compound for developing new therapeutic agents.
作用機序
The mechanism of action of cytosporone C involves its interaction with various molecular targets and pathways . For instance, it has been shown to inhibit the MAPK/NF-κB signaling pathways, leading to anti-inflammatory effects. Molecular docking studies have revealed its interaction with the ERK protein, which plays a crucial role in cell signaling and inflammation .
類似化合物との比較
Cytosporone C is part of a larger family of cytosporones, which includes compounds such as cytosporone A, B, D, and E . These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Cytosporone A: Known for its potent allelopathic activity.
Cytosporone B: Exhibits strong antimicrobial properties.
Cytosporone D and E: Display cytotoxic activities against various cancer cell lines.
特性
分子式 |
C16H22O4 |
|---|---|
分子量 |
278.34 g/mol |
IUPAC名 |
1-heptyl-6,8-dihydroxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-14-16-11(9-15(19)20-14)8-12(17)10-13(16)18/h8,10,14,17-18H,2-7,9H2,1H3 |
InChIキー |
UBUGNGHURFYFHC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1C2=C(CC(=O)O1)C=C(C=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


